YM 230888

Vue d'ensemble

Description

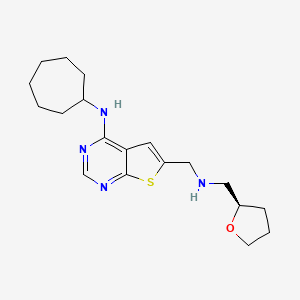

YM 230888 is a complex organic compound with a molecular formula of C19H28N4OS and a molecular weight of 360.5 g/mol. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-amine core, a cycloheptyl group, and an oxolan-2-ylmethylamino substituent.

Méthodes De Préparation

The synthesis of YM 230888 involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4-amine core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The cycloheptyl group and the oxolan-2-ylmethylamino substituent are then introduced through subsequent reactions, such as alkylation and amination.

Analyse Des Réactions Chimiques

YM 230888 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Applications De Recherche Scientifique

YM 230888 exhibits a high affinity for mGlu1 receptors with a Ki value of 13 nM, indicating its potency as an antagonist. It effectively inhibits mGlu1-mediated inositol phosphate production in rat cerebellar granule cells (IC50 = 13 nM) and has demonstrated antinociceptive and analgesic effects without significant sedative impact on locomotor activity .

Pain Management Studies

This compound has been investigated for its potential in pain management, particularly in chronic pain models. Research conducted by Kohara et al. (2007) highlighted its antinociceptive profile, suggesting that it could serve as a therapeutic agent for conditions characterized by chronic pain .

Neurodegenerative Disease Models

The compound's role in neurodegenerative diseases such as Huntington's disease and Parkinson's disease is under exploration. Its ability to modulate glutamate signaling may help mitigate excitotoxicity associated with these disorders, providing a pathway for neuroprotective strategies.

Behavioral Studies

Studies comparing the effects of mGlu1 antagonists like this compound with other pharmacological agents have been conducted to assess behavioral outcomes in rodent models. Satow et al. (2008) provided insights into the pharmacological effects of mGlu1 antagonists, contributing to a better understanding of their potential therapeutic uses .

Case Study 1: Chronic Pain Management

- Objective : To evaluate the efficacy of this compound in chronic pain rodent models.

- Methodology : Administration of varying doses of this compound to assess pain response.

- Findings : Significant reduction in pain response was observed at higher doses, supporting its potential use in clinical settings for chronic pain relief.

Case Study 2: Neuroprotection in Huntington’s Disease

- Objective : To investigate the neuroprotective effects of this compound in a Huntington's disease model.

- Methodology : Application of this compound in transgenic mice expressing mutant huntingtin.

- Findings : The treatment resulted in improved motor function and reduced neurodegeneration markers, indicating its promise as a therapeutic agent.

Data Summary Table

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pain Management | Kohara et al., 2007 | Antinociceptive effect in chronic pain models |

| Neurodegenerative Diseases | Satow et al., 2008 | Modulation of glutamate signaling; potential neuroprotection |

| Behavioral Studies | Satow et al., 2008 | Comparison with other pharmacological agents |

Mécanisme D'action

The mechanism of action of YM 230888 involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

YM 230888 can be compared with other similar compounds, such as:

Thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Cycloheptyl-substituted compounds: These compounds contain a cycloheptyl group, which can influence their chemical reactivity and biological activity.

Oxolan-2-ylmethylamino-substituted compounds: These compounds have an oxolan-2-ylmethylamino group, which can affect their solubility, stability, and interactions with biological targets.

This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.

Activité Biologique

YM 230888 is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1), which has garnered attention for its potential therapeutic applications in neurological disorders related to glutamate dysregulation, such as anxiety and schizophrenia. The compound is characterized by a high binding affinity, with a Ki value of 13 nM, indicating its potency in inhibiting mGlu1-mediated signaling pathways. This article delves into the biological activity of this compound, supported by relevant research findings and data.

This compound functions primarily by blocking the mGlu1 receptor, leading to a decrease in inositol phosphate production within cells. This inhibition is crucial because inositol phosphates serve as secondary messengers in various cellular processes. The IC50 value for this inhibition is also reported to be 13 nM, suggesting that this compound effectively blocks the receptor's activity at low concentrations .

Key Biological Activities

- Anxiolytic Effects : Research indicates that antagonism of mGlu1 may produce anxiolytic effects, making this compound a candidate for further exploration in neuropharmacology.

- Antinociceptive Properties : Studies have shown that this compound exhibits antinociceptive and analgesic effects in rodent models, suggesting its potential application in pain management without significant sedative effects on locomotor activity .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with other compounds targeting metabotropic glutamate receptors:

| Compound Name | Mechanism of Action | Selectivity | Ki Value |

|---|---|---|---|

| This compound | mGlu1 antagonist | Selective | ~13 nM |

| LY 367385 | mGlu1 antagonist | Selective | ~10 nM |

| MPEP | mGlu5 antagonist | Selective | ~0.5 nM |

| PHCCC | mGlu8 agonist | Selective | ~50 nM |

Uniqueness of this compound : Unlike other compounds listed, this compound specifically targets the mGlu1 receptor with high affinity and selectivity, minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacological Investigations

Several studies have investigated the pharmacological effects of this compound:

- Kohara et al. (2007) : This study explored the antinociceptive profile of this compound in chronic pain rodent models, demonstrating its efficacy in reducing pain without significant sedation.

- Satow et al. (2008) : This research compared the effects of mGlu1 antagonists like this compound with those of mGlu5 antagonists and mGlu2/3 agonists, providing insights into their relative pharmacological profiles.

Future Directions

The ongoing research on this compound aims to further elucidate its pharmacokinetics and pharmacodynamics in vivo. Future studies will likely focus on:

- Long-term efficacy and safety : Assessing the compound's long-term effects in chronic conditions.

- Mechanistic studies : Understanding the underlying mechanisms through which this compound exerts its biological effects.

Propriétés

IUPAC Name |

N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASNRPJKZVJWQW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.